molecular formula C22H17ClF3N7O B2961879 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920390-46-1

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2961879
CAS No.: 920390-46-1
M. Wt: 487.87
InChI Key: RGHZFOQEPRMSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker and a methanone group. Its core structure includes a 4-chlorophenyl substituent on the triazole ring and a 4-(trifluoromethyl)phenyl group on the methanone moiety. This article compares its structural and physicochemical properties with three closely related analogs (Table 1).

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N7O/c23-16-5-7-17(8-6-16)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)14-1-3-15(4-2-14)22(24,25)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHZFOQEPRMSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties. These properties can influence the bioavailability of the compound, affecting its efficacy and potential side effects.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, some triazolopyrimidine derivatives have been found to inhibit CDK2, a protein kinase essential for cell proliferation. This suggests that (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone may interact with similar proteins and enzymes, affecting their function and the biochemical reactions they catalyze.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the compound can change. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Biological Activity

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClF3N6O
  • Molecular Weight : 486.88 g/mol
  • IUPAC Name : [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound inhibits CDK2 activity, leading to reduced cell proliferation. This mechanism suggests potential applications in cancer treatment by halting the progression of tumor cells.

Inhibition of Cell Proliferation

Research indicates that the compound effectively inhibits cell proliferation in various cancer cell lines. The inhibition is attributed to its interaction with the CDK2/cyclin A2 pathway, which is vital for cell cycle progression. By blocking this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer activity, studies have shown that derivatives of triazolo-pyrimidine compounds exhibit antimicrobial effects. For instance, certain structural analogs have demonstrated significant activity against various bacterial strains, suggesting that modifications to the triazolo-pyrimidine scaffold could enhance antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
AnticancerCDK2/cyclin A2Inhibition of cell proliferation
AntimicrobialVarious bacterial strainsModerate to strong activity
Kinase InhibitionPfGSK3Antiplasmodial activity

Case Study: Anticancer Activity

A study focusing on the synthesis and evaluation of related triazolo-pyrimidine derivatives revealed that compounds similar to this compound exhibited IC50 values indicating potent inhibitory effects on cancer cell lines. For example, derivatives showed IC50 values ranging from nanomolar to micromolar concentrations against various tumor types .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound suggests good membrane permeability, allowing it to reach intracellular targets effectively. However, detailed toxicity studies are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound and its analogs share a triazolo[4,5-d]pyrimidine core but differ in substituents on the triazole ring and methanone group. Key variations include:

  • Triazole substituents : 4-chlorophenyl (target), 4-methylphenyl (), 3-fluorophenyl ().
  • Methanone substituents: 4-(trifluoromethyl)phenyl (target), cyclohexyl (), 2-methoxyphenyl ().
Table 1: Structural and Molecular Comparison
Compound Name Triazole Substituent Methanone Substituent Molecular Formula Molecular Weight CAS/ID Source
Target Compound 4-chlorophenyl 4-(trifluoromethyl)phenyl ~C22H17ClF3N7O* ~487.9* N/A N/A
[4-(3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl][4-(trifluoromethyl)phenyl]methanone 4-methylphenyl 4-(trifluoromethyl)phenyl C23H20F3N7O 467.455 920225-66-7
(4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)(cyclohexyl)methanone 4-chlorophenyl cyclohexyl C21H24ClN7O 425.9 920228-32-6
(4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)(2-methoxyphenyl)methanone 3-fluorophenyl 2-methoxyphenyl C22H20FN7O2 433.4 920367-03-9

*Estimated based on structural similarity to (see Notes).

Physicochemical and Functional Implications

The 3-fluorophenyl substituent () introduces moderate electron withdrawal and steric effects, which may alter receptor selectivity .

Hydrophobicity and Bulkiness :

  • The 4-(trifluoromethyl)phenyl group (target and ) increases hydrophobicity and metabolic stability compared to the cyclohexyl () or 2-methoxyphenyl () groups .
  • The cyclohexyl substituent () adds significant bulkiness, which could reduce solubility but improve membrane permeability .

Pharmacological Relevance: Piperazine-containing compounds often target adenosine receptors, particularly A2B, which lacks selective ligands . The trifluoromethyl group in the target compound may enhance selectivity for this receptor subtype.

Notes

  • The target compound’s molecular formula and weight are estimated based on structural similarity to , replacing the 4-methylphenyl (C7H7) with 4-chlorophenyl (C6H4Cl).
  • Limited pharmacological data in the evidence restricts comparisons to structural and physicochemical aspects. Further studies on receptor binding and metabolic stability are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.